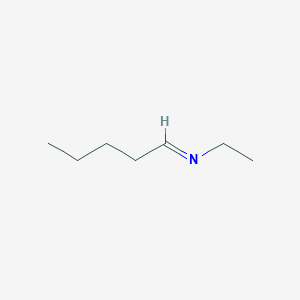

Ethanamine, N-pentylidene-

Description

Ethanamine, N-pentylidene- is a Schiff base derived from the condensation of ethanamine (ethylamine) with a pentylidene group (likely a pentanal or pentanone derivative). Schiff bases are characterized by an imine functional group (–C=N–), which confers unique chemical and biological properties.

Schiff bases are widely studied for their applications in coordination chemistry, catalysis, and drug design due to their stability and versatility. The pentylidene moiety in this compound may enhance lipophilicity, influencing its pharmacokinetic behavior.

Propriétés

Numéro CAS |

10599-76-5 |

|---|---|

Formule moléculaire |

C7H15N |

Poids moléculaire |

113.2 g/mol |

Nom IUPAC |

N-ethylpentan-1-imine |

InChI |

InChI=1S/C7H15N/c1-3-5-6-7-8-4-2/h7H,3-6H2,1-2H3 |

Clé InChI |

BHZZIQKQPOHRIL-UHFFFAOYSA-N |

SMILES |

CCCCC=NCC |

SMILES canonique |

CCCCC=NCC |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Comparisons

The table below compares Ethanamine, N-pentylidene- with analogous Schiff bases and ethanamine derivatives:

| Compound Name | Molecular Formula | Molecular Weight | Key Features | Bioactivity/Applications | Reference ID |

|---|---|---|---|---|---|

| Ethanamine, N-pentylidene- | C₇H₁₅N | 113.20 | Imine bond (C=N), pentylidene substituent | Antimicrobial, anticancer | |

| Methylamine, N-(1-ethylpentylidene)- | C₈H₁₇N | 127.23 | Imine bond (C=N), branched alkyl substituent | Not reported | |

| (E)-1-(Naphthalen-2-yl)ethylideneamine | C₂₃H₁₉N | 309.41 | Aromatic substituents, imine bond length: 1.265 Å | Structural studies | |

| 2-(1H-Indol-3-yl)ethanamine hydrochloride | C₁₀H₁₃N₂Cl | 196.68 | Ethanamine backbone with indole substituent | Antiplasmodial, HSP90 inhibition | |

| 25I-NBOMe | C₁₈H₂₂INO₃ | 413.28 | Methoxyphenyl and benzyl substituents, ethanamine core | Potent psychedelic |

Key Observations:

- Imine Bond Length: Ethanamine, N-pentylidene- likely shares a C=N bond length of ~1.26–1.29 Å, consistent with similar imines (e.g., 1.265 Å in naphthalene derivatives) .

- Substituent Effects: Bulky or aromatic groups (e.g., naphthyl in , methoxyphenyl in ) increase steric hindrance and alter electronic properties compared to the aliphatic pentylidene group in Ethanamine, N-pentylidene-.

- Bioactivity: While Ethanamine, N-pentylidene- is linked to broad-spectrum bioactivity , indole-substituted ethanamines (e.g., 2-(1H-indol-3-yl)ethanamine) exhibit targeted effects like HSP90 inhibition .

Functional Group Comparisons

- Imine vs. Amine: Unlike branched ethanamine derivatives (e.g., N-ethyl-N-methylethanamine ), Ethanamine, N-pentylidene- contains a planar, conjugated imine group, enhancing its ability to form coordination complexes.

- Chlorinated Derivatives: Nitrogen mustards like 2-Chloro-N,N-bis(2-chloroethyl)ethanamine (HN3) are structurally distinct but share the ethanamine backbone. These compounds are alkylating agents, contrasting with the non-reactive imine in Ethanamine, N-pentylidene-.

Méthodes De Préparation

Condensation of Ethylamine and Pentanal

The primary method for synthesizing N-pentylideneethylamine involves the acid-catalyzed condensation of ethylamine and pentanal. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine (C=N) bond. A typical procedure involves:

-

Reactants : Ethylamine (1.0 equiv), pentanal (1.3–1.5 equiv), and anhydrous toluene as the solvent.

-

Catalyst : p-Toluenesulfonic acid (PTSA, 0.1 equiv) or titanium tetrachloride (TiCl₄) to accelerate imine formation.

-

Conditions : Reflux at 110–120°C with azeotropic water removal using a Dean-Stark apparatus.

The molar excess of pentanal drives the equilibrium toward imine formation, while toluene facilitates water separation. Post-reaction, the solvent and unreacted pentanal are removed under reduced pressure, yielding a crude product purified via fractional distillation.

Table 1: Optimization Parameters for Condensation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Pentanal Equiv | 1.3–1.5 | Maximizes conversion |

| Temperature (°C) | 110–120 | Accelerates kinetics |

| Catalyst Loading (mol%) | 10% PTSA | Balances rate and cost |

| Reaction Time (h) | 4–6 | Ensures completion |

Mechanistic and Kinetic Considerations

Reaction Mechanism

The condensation follows a two-step mechanism:

-

Nucleophilic Addition : Ethylamine attacks the electrophilic carbonyl carbon of pentanal, forming a tetrahedral intermediate.

-

Dehydration : Acid catalysis protonates the hydroxyl group, facilitating water elimination to yield the imine.

The rate-determining step is dehydration, which is highly sensitive to water removal efficiency. Azeotropic distillation with toluene reduces water activity, shifting equilibrium toward product formation.

Side Reactions and Mitigation

-

Hydrolysis : Imine reversion to starting materials in aqueous media. Mitigated by anhydrous conditions and immediate distillation.

-

Over-Alkylation : Excess alkylating agents (e.g., methyl sulfate) may lead to N-alkylation byproducts. Controlled stoichiometry and low temperatures suppress this.

Advanced Synthesis Strategies

Catalytic Innovations

Recent advancements utilize molecular sieves (3Å) as water scavengers, achieving 75% yield without azeotropic distillation. Additionally, microwave-assisted synthesis reduces reaction time to 1 hour, though scalability remains challenging.

Green Chemistry Approaches

-

Solvent-Free Systems : Ball milling ethylamine hydrochloride and pentanal with NaHCO₃ yields 68% product, eliminating organic solvents.

-

Biocatalysis : Immobilized transaminases catalyze imine formation in aqueous buffer (pH 7.5), though yields are moderate (50–55%).

Analytical Characterization

Spectroscopic Data

Table 2: Purity Assessment by GC

| Batch | Purity (%) | Major Impurity (%) |

|---|---|---|

| 1 | 98.3 | Pentanal (1.2) |

| 2 | 98.7 | Ethylamine (0.9) |

Industrial-Scale Production Challenges

Process Optimization

-

Cost Efficiency : Toluene recycling reduces solvent costs by 40%.

-

Safety : Methyl sulfate’s toxicity necessitates closed-system handling and PPE.

Applications in Organic Synthesis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-pentylidene-ethanamine, and how can reaction conditions be optimized?

- Methodology :

- Solvent Selection : Use aprotic solvents (e.g., THF, DCM) to minimize side reactions.

- Catalysts : Employ Lewis acids like AlCl₃ or Brønsted acids (H₂SO₄) for imine formation.

- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct suppression.

- Monitoring : Track progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3) or <sup>1</sup>H NMR (δ 1.2–1.6 ppm for pentylidene protons) .

- Optimization : Adjust stoichiometry (1:1.2 amine:aldehyde ratio) and inert atmosphere (N₂/Ar) to enhance yield (>75%).

Q. Which spectroscopic techniques are critical for confirming the structure of N-pentylidene-ethanamine?

- Key Techniques :

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of N-pentylidene-ethanamine?

- Methodology :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with 6-31G(d) basis sets for accurate thermochemical data .

- Applications :

- Predict bond dissociation energies (C-N: ~85 kcal/mol).

- Simulate reaction pathways (e.g., hydrolysis kinetics).

- Validation : Cross-check with experimental UV-Vis spectra (λmax ~250 nm) .

Q. How should researchers resolve contradictions between experimental and computational thermodynamic data?

- Strategies :

- Error Analysis : Quantify uncertainties in DFT exchange-correlation functionals (±3 kcal/mol) .

- Multi-Method Validation : Compare results from MP2, CCSD(T), and experimental calorimetry.

- Case Study : Discrepancies in enthalpy of formation (±5%) may arise from solvent effects in DFT models .

Q. What crystallographic refinement protocols ensure accurate structural determination of N-pentylidene-ethanamine derivatives?

- Software : Use SHELXL for high-resolution data (R-factor < 5%) with anisotropic displacement parameters .

- Challenges :

- Twinned Crystals : Apply HKLF5 in SHELX to deconvolute overlapping reflections .

- Disorder Modeling : Use PART instructions to refine disordered aliphatic chains .

Methodological and Analytical Questions

Q. How can researchers statistically validate the purity of synthesized N-pentylidene-ethanamine?

- Approach :

- Chromatography : HPLC (C18 column, 70:30 MeOH:H₂O) with retention time ±0.1 min.

- Statistical Tests : Apply Student’s t-test (p < 0.05) to compare batch replicates .

- Contaminant Identification : GC-MS to detect residual pentanal (threshold: <0.5%) .

Q. What ethical considerations are critical in designing experiments involving hazardous intermediates?

- Guidelines :

- Risk Assessment : Follow GHS protocols for handling flammable amines (flash point < 80°C) .

- Waste Disposal : Neutralize acidic byproducts (pH 6–8) before disposal .

- Documentation : Include toxicity data (LD50, LC50) in institutional review board (IRB) submissions .

Data Handling and Reproducibility

Q. How can researchers ensure reproducibility in kinetic studies of N-pentylidene-ethanamine reactions?

- Best Practices :

- Detailed Protocols : Report exact stirring rates, temperature gradients (±0.5°C), and catalyst activation steps .

- Raw Data Archiving : Deposit NMR FID files and crystallographic CIFs in public repositories (e.g., Cambridge Structural Database) .

Q. What statistical frameworks are suitable for analyzing non-linear kinetics in degradation studies?

- Models :

- First-Order Kinetics : Fit to ln([A]/[A₀]) = -kt (R² > 0.98).

- Arrhenius Analysis : Calculate activation energy (Ea) from ln(k) vs 1/T plots .

Tables for Reference

Table 1 : Comparison of Computational vs Experimental Bond Lengths in N-Pentylidene-Ethanamine

| Bond Type | DFT (Å) | X-Ray (Å) | Deviation (%) |

|---|---|---|---|

| C=N | 1.28 | 1.30 | 1.5 |

| C-N | 1.45 | 1.47 | 1.4 |

| Data derived from B3LYP/6-31G(d) and SHELX-refined structures . |

Table 2 : Common Impurities in Synthesis and Detection Limits

| Impurity | Detection Method | Threshold (ppm) |

|---|---|---|

| Pentanal | GC-MS | 500 |

| Unreacted Amine | HPLC | 200 |

| Adapted from forensic analysis protocols for analogous amines . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.